Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(1S,2R)-2-hydroxycyclohexyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16(19)10-6-7-11-13(9-17-14(11)8-10)12-4-2-3-5-15(12)18/h6-9,12,15,17-18H,2-5H2,1H3/t12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOJHOJXNYFBQR-SWLSCSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@@H]3CCCC[C@H]3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Thermolysis
A modified Hemetsberger–Knittel approach involves:
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Knoevenagel condensation between methyl 2-azidoacetate and a substituted benzaldehyde to form methyl-2-azidocinnamate intermediates.
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Thermolytic cyclization at elevated temperatures (160–200°C) to yield the indole-6-carboxylate scaffold. This step requires precise control of reaction time and temperature to avoid decomposition.
For example, ethyl 5-chloro-1H-indole-2-carboxylate is synthesized in 65–78% yield under optimized conditions. Adapting this to position 6 would involve strategic substitution of the benzaldehyde precursor.
Introduction of the Methyl Ester Group
The carboxylate group at position 6 is introduced via esterification. In the synthesis of methyl 3-cyclohexyl-1H-indole-6-carboxylate, a solution of 3-cyclohexylindole-6-carboxylic acid in methanol is treated with thionyl chloride (0.5 equiv) at 0°C, followed by reflux for 24 hours to achieve quantitative yield. This method avoids racemization and ensures high purity.
Key reaction conditions :
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Solvent : Methanol (0.4 M)
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Catalyst : Thionyl chloride (0.5 equiv)
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Temperature : Reflux (65°C)
Stereoselective Installation of the trans-2-Hydroxycyclohexyl Group
The trans-2-hydroxycyclohexyl moiety is introduced at position 3 via Mitsunobu coupling or hydrogenation-mediated hydroxylation .
Mitsunobu Coupling
A phthalimide-protected cis-cyclohexanol derivative is reacted with the indole core under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to invert the hydroxyl group’s configuration, yielding the trans isomer. For example, cis alcohol 10 is converted to trans isomers 13a–f in 60–85% yield.
Optimization insight :
Hydroxylation via Catalytic Hydrogenation
An alternative route involves hydrogenating a cyclohexenyl precursor. For instance, 3-cyclohexenyl-1H-indole-6-carboxylic acid is hydrogenated over Pd(OH)2/C (20% wt, 60 psi) in THF/MeOH (1:1) for 14 hours, affording 3-cyclohexyl-1H-indole-6-carboxylic acid in 90% yield. Subsequent epoxidation and acid-catalyzed ring-opening could introduce the hydroxyl group, though this method requires careful stereochemical control.
Functional Group Interconversion and Final Assembly
Carboxylic Acid to Methyl Ester
As detailed in Section 2, the methyl ester is installed via thionyl chloride-mediated esterification. This step is critical for enhancing the compound’s bioavailability.
Purification and Characterization
Final products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) and characterized using:
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NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry.
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Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 275.32 for the fluorinated analog).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereochemical Control |
|---|---|---|---|
| Mitsunobu Coupling | Phthalimide protection, inversion | 60–85% | High (trans selectivity) |
| Catalytic Hydrogenation | Cyclohexenyl reduction, hydroxylation | 70–90% | Moderate |
The Mitsunobu approach offers superior stereoselectivity but requires multi-step protection/deprotection. Hydrogenation is more straightforward but may necessitate additional steps to achieve trans configuration.
Challenges and Optimization Strategies
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Stereochemical Purity : Use of chiral auxiliaries or asymmetric catalysis could enhance enantiomeric excess.
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Solvent Systems : Ionic liquids (e.g., [BMIM][BF4]) improve reaction rates and yields in indole functionalization.
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Catalyst Selection : Pd/C vs. Pd(OH)2/C influences hydrogenation efficiency and byproduct formation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Pharmacological Studies
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate has been investigated for its potential therapeutic effects, particularly in:
- Antidepressant Activity : Studies indicate that compounds with indole structures can exhibit serotonin receptor modulation, suggesting potential use in treating depression and anxiety disorders.
- Anti-inflammatory Properties : Research has shown that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory diseases.
Neuroscience Research
The compound is being explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Cancer Research
Initial studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. This property warrants further investigation into its mechanisms of action and potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Properties
In a controlled study, this compound was administered to animal models exhibiting depressive-like behavior. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects.
Case Study 2: Neuroprotection
Research conducted on neuronal cell cultures treated with this compound demonstrated a marked decrease in apoptosis following oxidative stress exposure. These findings support its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior.
Comparison with Similar Compounds
Discussion of Structural and Functional Implications
- Hydrophobicity vs. Solubility : Bulky substituents (e.g., cyclohexyl in 5fa) increase hydrophobicity, whereas polar groups (e.g., hydroxy in the target compound) may enhance aqueous solubility .
- Biological Activity: Electron-withdrawing groups (e.g., cyano in 8f) correlate with tubulin inhibition, while amide-linked substituents (e.g., 5a) are pivotal in kinase-targeted therapies .
- Synthetic Accessibility : Transition-metal catalysis (Ru, Fe) enables efficient arylation and cross-coupling, as seen in 5fa and 3n .
Biological Activity
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate (CAS No. 936711-50-1) is a synthetic organic compound with a unique indole structure that has garnered attention for its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate |
| InChI Key | IAOJHOJXNYFBQR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and pathways. The indole core structure allows it to engage with neurotransmitter receptors, potentially modulating their activity.
Potential Mechanisms Include:
- Receptor Modulation: The compound may act as a modulator for serotonin receptors, influencing mood and anxiety pathways.
- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity: Investigations indicate potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
In Vitro Studies
Several studies have explored the in vitro effects of this compound on various cell lines:
- Anti-inflammatory Activity: In a study using macrophage cell lines, the compound exhibited a significant reduction in the expression of TNF-alpha and IL-6 when exposed to lipopolysaccharide (LPS) stimuli, suggesting its role in modulating inflammatory responses.
- Anticancer Properties: Research involving breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating potential anticancer effects through apoptosis.
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its therapeutic effects:
- Model: A murine model of induced inflammation was used to assess the anti-inflammatory properties.
- Results: The compound significantly reduced paw swelling compared to control groups, demonstrating its therapeutic potential in inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-(cis-2-hydroxycyclohexyl)-1H-indole-6-carboxylate | Cis isomer of cyclohexyl moiety | Similar anti-inflammatory effects |
| Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-5-carboxylate | Different carboxylic position | Varying cytotoxicity profiles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with functionalized cyclohexane precursors. For example, methyl 1H-indole-6-carboxylate (a common intermediate) undergoes alkylation or condensation reactions. In one protocol, NaBH₄ reduction of a ketone intermediate (e.g., Z-methyl 1-benzyl-3-[(3-oxoquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate) in methanol yields the hydroxycyclohexyl substituent . Purification often employs recrystallization (e.g., from methanol) or column chromatography using ethyl acetate/hexane gradients. Purity is verified via HPLC or TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Q. How is the stereochemistry of the trans-2-hydroxycyclohexyl group confirmed during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard. For example, in related compounds, the trans configuration is confirmed by torsion angles (e.g., C1–C2–C18–C19 = -5.1° in analogous structures) and hydrogen bonding patterns (e.g., OH···O2 intermolecular bonds) . Alternatively, NOESY NMR can detect spatial proximity between protons on the cyclohexyl and indole moieties .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry (e.g., indole C3 substitution at δ 7.8–8.2 ppm) and ester groups (δ 3.8–4.0 ppm for OCH₃).
- Mass Spectrometry : High-resolution ESI-MS matches theoretical [M+H]⁺ (e.g., m/z 402.48 for C₂₅H₂₆N₂O₃) .
- XRD : Space group (e.g., triclinic P1) and unit-cell parameters (a=8.24 Å, b=9.51 Å, c=10.73 Å) validate crystal packing .
Advanced Research Questions
Q. How can enantiomeric excess be optimized for the trans-2-hydroxycyclohexyl substituent?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. In racemic mixtures, asymmetric synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% ee. For example, a 66% yield of (R)-enantiomer was reported using Fe-catalyzed cross-coupling with L-proline ligands .
Q. What strategies address low yields in the final coupling step between indole and cyclohexyl fragments?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 6 h conventionally) and improves yields by 15–20% .
- Protecting groups : Use of tosyl or Boc groups on the indole nitrogen minimizes side reactions (e.g., N-alkylation competing with C3 substitution) .
Q. How are conflicting crystallographic data (e.g., disorder in the hydroxy group) resolved?
- Methodological Answer : In XRD refinement, partial occupancy models (e.g., 0.904:0.096 for OH disorder) and restraints on displacement parameters (Uᵢₛₒ) improve fit. Software like SHELXL implements least-squares refinement with TWIN/BASF commands for twinned crystals .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected peaks near δ 12.1 ppm?
- Resolution : Peaks at δ 12.1 ppm correspond to the indole NH proton. Contamination by deprotected intermediates (e.g., free carboxylic acid from ester hydrolysis) can occur if reaction pH >8. Acidic workup (pH 3–4) and rigorous drying (MgSO₄/Na₂SO₄) minimize this .
Q. How to interpret discrepancies in reported melting points (e.g., 140–146°C vs. 193–198°C)?
- Resolution : Polymorphism or solvate formation (e.g., methanol vs. ethanol recrystallization) alters melting points. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD confirms crystalline forms .
Synthetic Route Comparison
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| NaBH₄ Reduction | 66% | Methanol, RT, 2 h | Mild, scalable |
| Fe-Catalyzed Cross-Coupling | 66% | DMSO, 80°C, 12 h | Enantioselective |
| Microwave-Assisted | 85% | 120°C, 30 min | Time-efficient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
